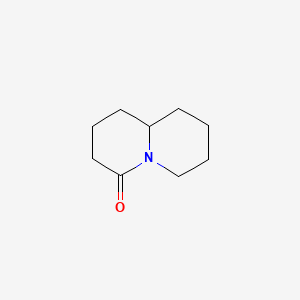

Octahydro-4H-quinolizin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

491-40-7 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |

InChI |

InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2 |

InChI Key |

KBBXPRPSOFVSSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(C1)CCCC2=O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformative Chemistry of Octahydro 4h Quinolizin 4 One

Ring-Opening and Rearrangement Pathways in Saturated Quinolizine Systems

The structural integrity of the quinolizidine (B1214090) core is generally robust, yet under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of more stable intermediates. For instance, the cleavage of carbon-nitrogen bonds can be achieved through reductive processes. A samarium diiodide-promoted reductive carbon-nitrogen bond cleavage has been employed as a key step in the synthesis of quinolizidine alkaloids, transforming proline derivatives into δ-lactams, which are precursors to the quinolizidine system. clockss.org

Rearrangements in related quinoline (B57606) systems can be complex, sometimes involving unexpected pathways. In certain Cinchona alkaloid derivatives, a domino coupling and rearrangement has been observed where a quinuclidinylmethyl group migrates from the C-4' to the C-3' position of the quinoline ring, proceeding through proposed radical intermediates. acs.org While not a direct reaction of octahydro-4H-quinolizin-4-one, this illustrates the potential for skeletal reorganization within the broader class of quinoline-containing structures. Furthermore, rearrangements such as the Wagner-Meerwein rearrangement have been noted in the formation of related fused ring systems. researchgate.net The alkylative ring-opening of related bicyclic aziridinium (B1262131) ions provides a pathway to substituted piperidines, which are foundational units of the quinolizidine skeleton. nih.gov

Functionalization Reactions of the Quinolizidine Skeleton

The quinolizidine skeleton can be modified at various positions, allowing for the synthesis of a diverse library of derivatives. Functionalization can occur on the lactam moiety or at specific carbon atoms within the ring system.

The nitrogen atom of the lactam in the this compound system can participate in alkylation and acylation reactions, although its reactivity is influenced by the bicyclic structure. The synthesis of N-substituted derivatives is a common strategy to introduce complexity. For example, N-alkylation followed by Stille coupling has been used to create intermediates for the synthesis of substituted 4H-quinolizin-4-ones. kthmcollege.ac.in In the synthesis of quinolizidine alkaloids, the alkylation of a piperidone precursor with reagents like 3-bromo-2-methylpropene (B116875) in the presence of sodium hydride is a key step before a ring-closing metathesis reaction to form the bicyclic lactam. clockss.orgscispace.com

Acylation reactions are also crucial for creating derivatives. The acylation of lupinine (B175516), an alkaloid containing the octahydro-2H-quinolizine framework, with cinnamoyl chloride in the presence of triethylamine (B128534) yields the corresponding ester, demonstrating the accessibility of the hydroxyl group for acylation. ect-journal.kz While this is not a direct acylation of the lactam nitrogen, it highlights a common functionalization handle in related systems.

Alkylation at carbon centers of the quinolizidine ring is a powerful tool for building molecular diversity. The C-6 position, adjacent to the bridgehead nitrogen, is a site of particular interest. A method for synthesizing C-6 alkylated quinolizidines with a trans-C-6, C-9a relationship has been reported, starting from a thio-substituted 4-quinolizidinone. researchgate.netmdpi.com This strategy has been applied in the synthesis of various quinolizidine alkaloids. researchgate.netmdpi.com Rhodium-catalyzed C-H activation has also emerged as a method for the C6-selective alkylation of related 2-pyridone systems. nsf.gov

The table below summarizes examples of derivatization at the C-6 position.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| trans-6-(Phenylthio)this compound | EtI, n-Bu3SnH, AIBN | 6-Ethyl-6-(phenylthio)this compound | 61% | researchgate.net |

| trans-6-(Phenylthio)this compound | PrI, n-Bu3SnH, AIBN | 6-Propyl-6-(phenylthio)this compound | 57% | researchgate.net |

| 1-(2-Pyridyl)-2-pyridone | Pivalic anhydride, [Rh(CO)2Cl]2 | 6-(tert-Butyl)-1-(2-pyridyl)-2-pyridone | 96% | nsf.gov |

Reactions Involving the Carbonyl Group

The carbonyl group at C-4 is a key reactive site in this compound. It readily undergoes reduction and can react with various nucleophiles.

Reduction of the lactam carbonyl to the corresponding amine is a fundamental transformation in the synthesis of quinolizidine alkaloids. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the 4-quinolizidinone to the corresponding quinolizidine. researchgate.net For example, C-6 alkylated 4-quinolizidinones are reduced with LiAlH₄ in THF to yield the respective C-6 alkylated quinolizidines in high yields (90-92%). researchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH₄) have been used to reduce related unsaturated quinolizidinone derivatives. thieme-connect.de

The carbonyl group can also react with organometallic reagents. However, steric hindrance from substituents on the ring can significantly impact reactivity. In one study, the reaction of a C-6 substituted quinolizidinone with methyl nucleophiles like methylmagnesium bromide or methyllithium (B1224462) did not proceed, likely due to steric hindrance at the C-4 carbonyl group. researchgate.net

| Substrate | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Ethyl-6-(phenylthio)this compound | LiAlH₄ | 6-Ethyl-6-(phenylthio)octahydroquinolizine | 90% | researchgate.net |

| 6-Propyl-6-(phenylthio)this compound | LiAlH₄ | 6-Propyl-6-(phenylthio)octahydroquinolizine | 92% | researchgate.net |

| (9E)-9-(4-Methoxybenzylidene)octahydro-1,2,3,6,7,8-hexahydro-4H-quinolizin-4-one | NaBH₄ | (9E)-9-(4-Methoxybenzylidene)this compound | - | thieme-connect.de |

| 6-Propyl-6-(phenylthio)this compound | MeMgBr or MeLi/CuI | No reaction | - | researchgate.net |

Stereochemical Transformations and Epimerization Studies

The stereochemistry of the quinolizidine nucleus is critical to its function, particularly in the context of natural products. The system can exist in different conformations, and the interconversion between these states, including epimerization at stereogenic centers, is a subject of significant study. sci-hub.st

Acid-catalyzed epimerization is a notable transformation for many alkaloids containing the indolo[2,3-a]quinolizidine skeleton. sci-hub.st This reaction can alter the stereochemistry at the C-3 position in reserpine, for example. acs.org The mechanism of this epimerization is complex and can depend on structural features and reaction conditions. sci-hub.st It has been found that lactams within this family of compounds can epimerize with great ease. For instance, treatment of certain indoloquinolizidine lactams with trifluoroacetic acid (TFA) at room temperature leads to a rapid equilibrium between epimers. sci-hub.st

Epimerization is also a key strategy in total synthesis. In the synthesis of (-)-indolizidine 209B, an epimerization step at the ester-bearing carbon was used to set up the desired stereochemistry before reduction. beilstein-journals.org Similarly, the synthesis of quinolizidine 217A and its C(1) epimer showcases the importance of controlling and differentiating between stereoisomers. acs.org The relative stereochemistry of substituents can often be assigned based on characteristic differences in ¹³C NMR chemical shifts, such as the ~5 ppm difference observed between axial and equatorial hydroxymethyl groups at C-1 in quinolizidines. beilstein-journals.org

Iv. Structural Characterization and Elucidation Methodologies for Octahydro 4h Quinolizin 4 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is the cornerstone for elucidating the structure of quinolizidinone compounds. By analyzing the interaction of these molecules with electromagnetic radiation, chemists can deduce their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For the parent compound, Octahydro-4H-quinolizin-4-one, specific proton signals have been identified. For instance, in a deuterated chloroform (B151607) solvent (CDCl₃), a diagnostic signal appears as a doublet of triplets at 4.72 ppm, corresponding to one of the protons adjacent to the nitrogen atom. researchgate.net Other protons in the structure appear as complex multiplets in the range of 1.20 to 3.16 ppm. researchgate.net

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. In derivatives of this compound, such as 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione, the carbon atoms of the quinolizidine (B1214090) rings produce signals at specific chemical shifts: 20.68 (C-3), 25.15 (C-8), 25.79 (C-9), 26.78 (C-4), 29.75 (C-7), 36.95 (C-5), 57.22 (C-2,10), and 64.58 (C-6) ppm. ect-journal.kz The carbonyl carbon (C=O) signal is typically found in the weak-field region, for example at 168.73 ppm in the aforementioned derivative. ect-journal.kz

¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| Octahydro-quinolizin-4-one | ¹H | CDCl₃ | 4.72 (1H, dt, J 13.5, 4.0 Hz), 3.16 (1H, m), 2.42-2.20 (3H, m), 2.00-1.20 (10H, m) researchgate.net |

| 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione | ¹³C | - | 168.73 (C=O), 134.93, 132.08, 123.51 (Aromatic C), 64.58 (C-6), 57.22 (C-2,10), 40.07 (bridging CH₂), 36.95 (C-5), 29.75 (C-7), 26.78 (C-4), 25.79 (C-9), 25.15 (C-8), 20.68 (C-3) ect-journal.kz |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula.

For example, the molecular formula of this compound, C₉H₁₅NO, is confirmed by its exact mass. nih.gov HRMS analysis of its derivatives provides definitive proof of their composition. The protonated molecule [M+H]⁺ for a derivative like hexahydro-indolizine-5,8-dione was found at m/z 154.0865, which corresponds to the calculated value for C₈H₁₂NO₂ (154.0868). researchgate.net Similarly, High-resolution ESI-MS can confirm the molecular ion peak and analyze fragmentation patterns, which often involve the loss of a carbon monoxide (CO) group.

HRMS Data for Quinolizidinone-Related Structures

| Compound | Ionization Mode | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| Hexahydro-indolizine-5,8-dione | ESI-TOF | C₈H₁₂NO₂ | 154.0868 | 154.0865 | researchgate.net |

| Octahydro-pyrido[1,2-a]azepine-1,4-dione | ESI-TOF | C₁₀H₁₆NO₂ | 182.1181 | 182.1177 | researchgate.net |

| Octahydro-quinolizin-4-one | - | C₉H₁₆NO | 154.1232 | 154.1228 | researchgate.net |

| Octahydro-pyrido[1,2-a]azepin-4-one | ESI-TOF | C₁₀H₁₈NO | 168.1388 | 168.1380 | researchgate.net |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key functional group in this compound is the tertiary amide (a lactam), which displays a characteristic strong absorption band for the carbonyl (C=O) group.

In the solid state (KBr pellet), the IR spectrum of this compound shows a strong absorption at 1620 cm⁻¹ for the carbonyl group. researchgate.net Additional bands between 2855 cm⁻¹ and 3010 cm⁻¹ correspond to C-H stretching vibrations of the saturated ring system. researchgate.net In derivatives, the position of the carbonyl band and other characteristic absorptions can confirm the presence of the quinolizidine skeleton and any additional functional groups. ect-journal.kz For example, in 3-phenylacrylic acid octahydroquinolizin-1-ylmethyl ester, the keto (C=O) group appears at 1725 cm⁻¹, while the quinolizidine skeleton framework manifests at 2738, 2755, and 2795 cm⁻¹. ect-journal.kz

Characteristic IR Absorption Bands for Quinolizidinone Structures

| Compound | Technique | Absorption Band (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Octahydro-quinolizin-4-one | KBr | 1620 | C=O (Lactam) | researchgate.net |

| Octahydro-quinolizin-4-one | KBr | 2855, 2943, 3010 | C-H Stretch | researchgate.net |

| 3-phenylacrylic acid octahydroquinolizin-1-ylmethyl ester | - | 1725 | C=O (Keto) | ect-journal.kz |

| 3-phenylacrylic acid octahydroquinolizin-1-ylmethyl ester | - | 2738, 2755, 2795 | Quinolizidine skeleton | ect-journal.kz |

X-ray Crystallography for Definitive Three-Dimensional Structural Assignment

X-ray crystallography provides the most definitive structural evidence by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the absolute configuration and conformational details of various quinolizidine derivatives. ect-journal.kz

While data for the parent compound is not widely available, studies on derivatives like 3-phenylacrylic acid octahydroquinolizin-1-ylmethyl ester and 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione have successfully used X-ray analysis to determine their three-dimensional structures. ect-journal.kz Similarly, the structures of various other complex heterocyclic systems containing quinolizidine or related fused rings have been unambiguously confirmed through single-crystal X-ray diffraction. grafiati.comnih.gov This powerful technique reveals critical details such as bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecule's geometry.

Chromatographic Purification and Analytical Techniques (e.g., Flash Chromatography)

Chromatography is an essential tool for the separation and purification of this compound and its derivatives from reaction mixtures or natural sources. moravek.com Modern laboratory work relies heavily on chromatographic methods for isolating pure compounds, which is a prerequisite for accurate structural characterization and biological testing. moravek.com

Column Chromatography and its more efficient variant, Flash Chromatography , are widely used for purification. researchgate.netrsc.org In these methods, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or solvent mixture (eluent) is used to move the components through the column at different rates, leading to separation. For example, Octahydro-quinolizin-4-one has been purified by column chromatography using ethyl acetate (B1210297) as the eluent. researchgate.net

Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.govGas-Liquid Chromatography (GLC) is another technique that has been applied in the screening of quinolizidinone-type alkaloids. nih.gov The choice of chromatographic method depends on the properties of the specific derivative and the scale of the purification. researchgate.net

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry serves as a valuable complementary tool to experimental methods. Using molecular modeling and quantum chemical calculations, researchers can predict and understand the structural properties, stability, and reactivity of molecules like this compound.

These computational methods can be used to:

Calculate stable conformations and relative energies of different isomers.

Predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.

Model reaction mechanisms to understand how these compounds are formed.

For instance, computational data for a derivative, rel-(8R,9aS)-8-Hydroxythis compound, includes predicted properties such as the Topological Polar Surface Area (TPSA) of 40.54 Ų and a LogP of 0.5222, which are useful in medicinal chemistry for predicting drug-like properties. chemscene.com

Conformational Analysis and Molecular Modeling of Saturated Heterocycles

The conformational landscape of saturated heterocyclic systems, such as the this compound scaffold, is critical to understanding their chemical behavior and biological interactions. The quinolizidine framework, which forms the core of this compound, is a fused bicyclic system that can adopt several conformations. ect-journal.kz

The structural confirmation is supported by detailed analysis of spectroscopic data, such as ¹³C NMR, which provides distinct signals for the carbon atoms within the quinolizidine rings. ect-journal.kz

Table 1: Example ¹³C NMR Chemical Shifts for a Quinolizidine Ring System This data is for the lupinine (B175516) ring system within 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione, illustrating typical chemical shifts for the core structure.

| Carbon Atom | Chemical Shift (ppm) |

| C-3 | 20.68 |

| C-8 | 25.15 |

| C-9 | 25.79 |

| C-4 | 26.78 |

| C-7 | 29.75 |

| C-5 | 36.95 |

| C-2,10 | 57.22 |

| C-6 | 64.58 |

| Data sourced from a study on the spatial structure of 2-(octahydroquinolizin-1-ylmethyl)isoindole-1,3-dione. ect-journal.kz |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of heterocyclic compounds. physchemres.org These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties by determining parameters such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ). physchemres.org

E_HOMO indicates the ability of a molecule to donate electrons.

E_LUMO relates to the ability of a molecule to accept electrons.

The Energy Gap (ΔE) between HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap suggests higher reactivity. physchemres.org

Table 2: Illustrative Quantum Chemical Parameters Calculated for Heterocyclic Derivatives This table presents example parameters for quinazoline (B50416) derivatives to demonstrate the type of data generated through DFT calculations.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Electron-accepting ability |

| Energy Gap | ΔE | Reactivity and stability |

| Dipole Moment | μ | Polarity and intermolecular interactions |

| Hardness | η | Resistance to change in electron distribution |

| Softness | σ | Measure of polarizability |

| Based on methodologies described for quinazoline derivatives. physchemres.org |

Reaction Mechanism Elucidation via Computational Methods (e.g., for dearomatization-rearomatization strategies)

Computational chemistry plays a vital role in elucidating the complex reaction mechanisms involved in the synthesis of quinolizinone scaffolds. researchgate.net One notable pathway for constructing the related 4H-quinolizin-4-one core is through a dearomatization-rearomatization strategy. rsc.org

This strategy involves the direct functionalization of simple pyridines under metal-free conditions. rsc.org Computational studies, including DFT calculations, are employed to investigate the elementary steps, intermediates, and transition states of the reaction pathway. tandfonline.com These mechanistic studies have indicated that the process includes the activation of a pyridine (B92270) to a pyridinium (B92312) salt, followed by a dearomative [3+2] cycloaddition and a subsequent rearomative ring expansion to yield the final 4H-quinolizin-4-one product. rsc.org

A specific computational technique, Nucleus-Independent Chemical Shift (NICS) analysis, has been used to confirm that dearomatization occurs during the initial cycloaddition step and that rearomatization is involved in the final product-forming process. rsc.org This provides a powerful alternative approach for the functionalization of electron-deficient heteroarenes. rsc.org

Table 3: Computationally Elucidated Steps in a Dearomatization-Rearomatization Synthesis

| Step | Description |

| 1. Activation | Activation of the starting pyridine to form an N-(2-methoxy-2-oxoethyl) pyridinium salt. |

| 2. Dearomatization | A dearomative [3+2] cycloaddition reaction occurs. |

| 3. Rearomatization | A rearomative ring expansion process leads to the formation of the 4H-quinolizin-4-one scaffold. |

| Based on mechanistic studies for the construction of 4H-quinolizin-4-ones. rsc.org |

V. Research on Derivatives and Analogues of Octahydro 4h Quinolizin 4 One

Exploration of Substituted Octahydroquinolizinones

The synthesis of substituted octahydroquinolizinones allows for the fine-tuning of the molecule's steric and electronic properties. A notable strategy involves a 1,3-dipolar cycloaddition-thermal rearrangement sequence. This method has been successfully applied to create trimethyl-substituted octahydroquinolizinone derivatives.

For instance, the reaction between tetrahydropyridine (B1245486) nitrones and methylenecyclopropanes yields isoxazolidine (B1194047) intermediates. Subsequent thermal rearrangement of these intermediates leads to the formation of the quinolizinone skeleton. This process has been used to synthesize specific isomers, such as 6,6,9a-trimethyl-octahydro-quinolizin-2-one and 4,4,9a-trimethyl-octahydro-quinolizin-2-one, which are considered aza-analogues of terpenoid ketones. While the isolated yields of these reactions can be moderate and may require optimization, the stereoselectivity of both the cycloaddition and rearrangement steps is notably high.

Another approach to substituted quinolizidinones involves the acylation of chiral amines followed by cyclization. For example, the acylation of (3R)-3-(tert-butoxycarbonylamino)octanoic acid with 5-bromopentanoyl chloride affords an intermediate that can be cyclized to a lactam, which is a substituted octahydroquinolizinone. However, this cyclization step can present challenges, with yields being sensitive to reaction conditions.

Table 1: Synthesis of Substituted Octahydroquinolizinones

| Precursors | Reaction Type | Product | Key Findings |

| Tetrahydropyridine nitrones, Methylenecyclopropanes | 1,3-dipolar cycloaddition-thermal rearrangement | 6,6,9a-trimethyl-octahydro-quinolizin-2-one; 4,4,9a-trimethyl-octahydro-quinolizin-2-one | High selectivity in both cycloaddition and rearrangement steps. |

| (3R)-3-(tert-butoxycarbonylamino)octanoate, 5-bromopentanoyl chloride | Acylation followed by cyclization | tert-butyl (3R)-[(5-bromopentanoyl)amino]octanoate lactam | Cyclization step can be challenging, with moderate yields reported. |

Polycyclic Quinolizinone Architectures and Fused Systems

The fusion of additional rings onto the octahydroquinolizinone framework creates polycyclic architectures, many of which are found in bioactive natural products. A powerful technique for constructing these systems is the ring-closing metathesis (RCM) reaction. A double RCM reaction of N-alkynyl-N-(1,ω)-alkadienyl acrylamides, using Grubbs' catalyst, can selectively produce fused bicyclic lactams that are derivatives of the quinolizidine (B1214090) core. rsc.org These products, which contain a 1,3-diene moiety, are valuable intermediates for further transformations, such as Diels-Alder reactions, to build even more complex polycyclic N-heterocyclic compounds. rsc.org

Another significant class of fused systems is the indolo[2,3-a]quinolizidine framework, which is the core structure of numerous indole (B1671886) alkaloids. d-nb.inforesearchgate.net Synthetic strategies to access the indolo[2,3-a]quinolizidine-4-one skeleton include the aza-annulation of β-carboline-derived enaminones with reagents like 3-bromopropionyl chloride. researchgate.net This approach provides a direct pathway to this privileged heterocyclic system. researchgate.net

More complex polycyclic systems have also been synthesized. For example, rhodium(III)-catalyzed cascade oxidative annulation reactions of N-aryl-substituted imidazoles with alkynes can produce benzo[ij]imidazo[2,1,5-de]quinolizine scaffolds. bohrium.com Similarly, the synthesis of quinolizino[3,2-a]quinolizine derivatives has been achieved through a one-pot method involving a ketene (B1206846) dithioacetal and 2-pyridylacetate (B8455688) derivatives. clockss.org Some of these highly conjugated polycyclic quinolizine compounds have been noted for their fluorescent properties. clockss.orgresearchgate.net

Table 2: Examples of Polycyclic Quinolizinone Systems

| Synthetic Method | Precursors | Fused System | Significance |

| Double Ring-Closing Metathesis | N-alkynyl-N-(1,ω)-alkadienyl acrylamides | Fused bicyclic quinolizidine lactams | Provides a 1,3-diene moiety for further functionalization (e.g., Diels-Alder). rsc.org |

| Aza-annulation | β-carboline-derived enaminones, 3-bromopropionyl chloride | Indolo[2,3-a]quinolizidine-4-ones | Core structure of many bioactive indole alkaloids. researchgate.net |

| Rhodium(III)-catalyzed Annulation | N-aryl-substituted imidazoles, Alkynes | Benzo[ij]imidazo[2,1,5-de]quinolizine | Construction of complex, polyheteroaromatic molecules. bohrium.com |

| One-pot Condensation/Cyclization | Ketene dithioacetal, 2-pyridylacetates | Quinolizino[3,2-a]quinolizines | Polycyclic systems with potential applications as fluorescent materials. clockss.org |

Aza-Analogues and Bioisosteric Replacements of the Quinolizidine System

Aza-analogues are created by replacing a carbon atom in a ring system with a nitrogen atom, a modification that can significantly alter the molecule's biological and physicochemical properties. Research has focused on creating aza-analogues of various natural product skeletons. For instance, trimethyl-octahydroquinolizin-2-ones have been synthesized as aza-analogues of the octahydronaphthalene skeleton found in many terpenoid natural products. clockss.org This was achieved through a strategy involving the 1,3-dipolar cycloaddition of tetrahydropyridine nitrones to methylenecyclopropanes, followed by thermal rearrangement. clockss.org The resulting ketones contain a nitrogen atom at a bridgehead position, representing a fundamental structural shift from their carbocyclic terpenoid counterparts. clockss.org

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar properties to enhance activity or modify properties. nih.gov A classic example is the replacement of a carbonyl oxygen with a sulfur atom to form a thiocarbonyl. In the context of quinolizidine alkaloids, which often contain a lactam (a cyclic amide, structurally related to quinolizinones), this has been achieved through thionation. The use of Lawesson's reagent allows for the direct conversion of the lactam carbonyl group in alkaloids like cytisine (B100878) and its derivatives into a thiolactam. capes.gov.brresearchgate.net This specific bioisosteric replacement in cytisine to form thiocytisine resulted in a compound with subnanomolar affinity for the (α4)2(β2)3 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype and a remarkable 4800-fold selectivity for it over the α7* subtype. capes.gov.br

Table 3: Aza-Analogues and Bioisosteric Replacements

| Modification | Original Moiety | Replacement Moiety | Example Compound(s) | Synthetic Method |

| Aza-analogue | Bridgehead Carbon | Bridgehead Nitrogen | 6,6,9a-trimethyl-octahydro-quinolizin-2-one | 1,3-dipolar cycloaddition and rearrangement. clockss.org |

| Bioisosteric Replacement | Lactam Carbonyl (C=O) | Thiolactam (C=S) | Thiocytisine | Thionation with Lawesson's reagent. capes.gov.brresearchgate.net |

Chemical Synthesis of Natural Product Analogues Containing the Quinolizidine Core (e.g., Quinolizidine Alkaloids)

The quinolizidine nucleus is a core component of a large family of natural products known as quinolizidine alkaloids, which are biosynthesized in plants from lysine. mdpi.com The development of synthetic routes to these alkaloids and their analogues is a significant area of research.

A highly divergent synthetic route has been developed to access a variety of polyfunctional quinolizidine alkaloids. rsc.org This method starts from D-ribose and uses a photo-induced electron transfer (PET) cyclization of an acetylene-tethered α-trimethylsilyl amine moiety as a key step to construct the enantiomeric precursors. rsc.org This pathway has yielded polyhydroxy quinolizidine alkaloids that have been investigated as potential glycosidase inhibitors. rsc.org

Another powerful tool for synthesizing quinolizidine alkaloid analogues is the double ring-closing metathesis (RCM) reaction of N-alkynyl-N-(1,ω)-alkadienyl acrylamides. rsc.org This "one-shot" approach efficiently constructs the fused bicyclic system from an acyclic precursor, providing a highly selective route to quinolizidine alkaloid derivatives. rsc.org Furthermore, a formal synthesis of the quinolizidine alkaloid (±)-epiquinamide has been achieved in just a few steps from amino acid derivatives, demonstrating the utility of samarium diiodide-mediated coupling reactions to build the core structure. researchgate.net The synthesis of analogues of amphibian alkaloids containing the 1,4-disubstituted quinolizidine core has also been reported, extending methodologies previously used for indolizidine alkaloids.

Table 4: Synthetic Approaches to Quinolizidine Alkaloid Analogues

| Target Alkaloid/Analogue | Key Synthetic Step/Strategy | Starting Material/Precursor | Significance |

| Polyfunctional quinolizidine alkaloids | PET cyclization | D-ribose derived α-trimethylsilyl amines | Divergent route to various glycosidase inhibitor analogues. rsc.org |

| Fused bicyclic quinolizidine alkaloids | Double Ring-Closing Metathesis (RCM) | N-alkynyl-N-(1,ω)-alkadienyl acrylamides | Highly selective "one-shot" synthesis of the core structure. rsc.org |

| (±)-Epiquinamide (formal synthesis) | Samarium diiodide-mediated coupling | α-amino acid derivatives | Rapid construction of the quinolizidine system. researchgate.net |

| 1,4-disubstituted quinolizidine analogues | Acylation and cyclization of chiral amines | Chiral amine (−)-15 | Synthesis of analogues of amphibian alkaloids. |

Vi. Academic Significance and Future Research Directions of Octahydro 4h Quinolizin 4 One As a Chemical Scaffold

Role in Medicinal Chemistry and Pharmaceutical Research (Focus on Scaffold Utility and Design Principles)

The quinolizidine (B1214090) framework, the structural heart of Octahydro-4H-quinolizin-4-one, is a "privileged scaffold" in medicinal chemistry. Naturally occurring quinolizidine alkaloids (QAs), which are biosynthesized from the amino acid L-lysine, are found in various plants and animals and exhibit a wide array of pharmacological effects. acs.orgnih.govfrontiersin.org This inherent bioactivity makes the core structure a valuable starting point for the design and synthesis of new therapeutic agents.

The quinolizidine motif is central to a multitude of natural products demonstrating significant biological activity. nih.gov These compounds, including matrine, sparteine, and lupinine (B175516) types, serve as lead compounds in drug discovery. nih.govnih.gov The structural diversity of these alkaloids, which can be classified into types like lupinine, sparteine, cytisine (B100878), and matrine, provides a rich library for medicinal chemists. nih.govwikipedia.org Research has demonstrated that compounds built upon this scaffold possess anticancer, antiviral, anti-inflammatory, antibacterial, and anti-arrhythmic properties, among others. acs.orgnih.gov For instance, certain Sophora quinolizidine alkaloids have been identified as a new class of anti-influenza A virus agents. nih.gov The utility of this scaffold lies in its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, a key principle in rational drug design for effective interaction with biological targets. The further development of a diverse chemical library based on the quinolizidine scaffold is a key area of research aimed at discovering new bioactivities and reducing the toxicity of existing compounds. ingentaconnect.com

Table 1: Reported Pharmacological Activities of Agents with a Quinolizidine Motif

| Pharmacological Activity | Description | Key Compound Examples |

|---|---|---|

| Antiviral | Effective against viruses such as Influenza A and Hepatitis B. acs.orgnih.gov | Matrine, Oxymatrine, Dihydroaloperine nih.gov |

| Anticancer | Shows antitumor properties in various studies. nih.govnih.gov | Matrine, Oxymatrine acs.org |

| Anti-inflammatory | Exhibits properties that reduce inflammation. acs.orgnih.gov | Quinolizidine Alkaloids in general nih.gov |

| Antibacterial | Active against various bacterial strains. nih.gov | Quinolizidine Alkaloids in general nih.gov |

| Cardiovascular Effects | Includes anti-arrhythmic properties. Sparteine has been used therapeutically for this. nih.govwikipedia.org | Sparteine wikipedia.org |

| Analgesic | Provides pain relief. acs.orgnih.gov | Quinolizidine Alkaloids in general acs.org |

The quinolizidine scaffold and related nitrogen heterocycles are of significant interest in the development of neuroactive compounds. Some quinolizidine alkaloids, like cytisine, exhibit effects on the central nervous system, acting as stimulants in low doses. wikipedia.org This inherent neuroactivity suggests that the core scaffold can be modified to target various neurological pathways and receptors. The structural similarity of these alkaloids to neurotransmitters allows them to potentially interact with neuroreceptors and ion channels. While direct research on this compound in this area is nascent, the broader class of nitrogen-containing heterocycles is a major focus in neuroscience. For example, the quinazolinone scaffold, which shares heterocyclic features, is being extensively investigated for developing therapeutics for conditions like Alzheimer's disease. This highlights the potential for designing novel neurotherapeutics based on the quinolizidine framework.

Potential Utility in Material Science and Chemical Biology

While the primary focus of quinolizidine scaffolds has been in medicinal chemistry, there is emerging potential for their use in material science and chemical biology. The rigid, well-defined three-dimensional structure of the this compound core makes it an interesting building block for creating novel materials with specific properties. For instance, the related unsaturated 4H-quinolizin-4-one scaffold is noted for its applications in both medicinal chemistry and material science. researchgate.net Derivatives of this system have been explored for fluorescent properties, suggesting that the quinolizidine core could be incorporated into sensors or imaging agents in chemical biology. The bridgehead nitrogen atom offers unique electronic properties that could be exploited in the design of functional organic materials. Further research is needed to explore how modifications to the saturated this compound scaffold could lead to new materials with applications in areas such as organic electronics or as probes for biological systems.

Unexplored Synthetic Avenues and Methodological Advancements for Core Construction

Despite its potential, the quinolizidine scaffold is under-represented in many small molecule screening libraries, partly due to a lack of general and efficient synthetic methods. researchgate.net The development of new synthetic strategies for constructing the this compound core is an active area of chemical research. Traditional syntheses can be multi-stepped and harsh. rsc.org Modern advancements in organic synthesis offer promising new avenues.

Future research directions include:

Cascade Reactions: Developing one-pot cascade or domino reactions that can rapidly assemble the bicyclic core from simple precursors would be highly efficient. researchgate.net Strategies like N-H insertion and cyclization sequences are being explored for other saturated nitrogen heterocycles and could be adapted. researchgate.net

Asymmetric Synthesis: Creating stereochemically defined quinolizidine scaffolds is crucial for medicinal chemistry. New catalytic asymmetric methods are needed to control the multiple stereocenters in the molecule.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of related 2-hydroxy-4H-quinolizin-4-one scaffolds has been demonstrated, paving the way for producing these compounds in engineered microorganisms. nih.gov Exploring enzymes for the synthesis of the saturated core is a significant future direction.

Novel Cycloadditions: The use of strategies like intramolecular iminoacetonitrile (B14750961) [4+2] cycloadditions has been shown to be effective in the total synthesis of quinolizidine alkaloids and could be generalized for core construction. nih.gov

Emerging Research Areas in Saturated Nitrogen Heterocycle Chemistry

The field of saturated nitrogen heterocycle chemistry is rapidly evolving, driven by the increasing presence of these motifs in FDA-approved drugs. acs.org Research on this compound is situated within several broader, emerging trends:

Increased Complexity in Drug Design: There is a move towards more three-dimensional and complex molecules in drug discovery, as they can offer greater selectivity and novel mechanisms of action. Saturated heterocycles like the quinolizidine core are ideal for exploring this expanded chemical space.

Green and Sustainable Synthesis: A major trend is the development of environmentally friendly synthetic methods. mdpi.com This includes the use of biocatalysis, microwave-assisted synthesis, and solvent-free conditions to produce important heterocyclic compounds. mdpi.com

Development of Privileged Scaffolds: Identifying and developing "privileged scaffolds" like 2,3-dihydroquinazolin-4(1H)-one, which can be decorated to interact with multiple biological targets, is a key strategy. rsc.org The quinolizidine core fits this description, and future work will likely focus on creating libraries of derivatives for broad biological screening. ingentaconnect.com

Integration with Computational Chemistry: The combination of synthetic chemistry with computational modeling and artificial intelligence is accelerating the drug discovery process. frontiersin.org These tools can predict the properties of novel quinolizidine derivatives and guide synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure Octahydro-4H-quinolizin-4-one, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The reductive deamination of intermediates using samarium diiodide (SmI₂) in tetrahydrofuran (THF) is a validated approach, yielding 86% of the target compound with high stereochemical control. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to suppress side reactions . For purification, flash chromatography with hexane/ethyl acetate gradients effectively separates diastereomers.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Characteristic signals include multiplet peaks at δ 1.33–2.00 ppm for bridgehead hydrogens and a triplet at δ 3.21 ppm for the axial proton adjacent to the carbonyl group .

- IR : A strong absorption band near 1645 cm⁻¹ confirms the carbonyl (C=O) stretch .

- HRMS : Exact mass analysis (e.g., m/z 283.1993 for C₁₅H₂₉NO₂Si) ensures molecular formula consistency .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

- Methodological Answer : The compound is highly soluble in chloroform and THF but sparingly soluble in water. Stability tests indicate degradation under prolonged exposure to light or acidic conditions (pH < 4). Storage in inert atmospheres (N₂/Ar) at –20°C is recommended to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence their biological activity, and what computational tools can predict binding affinities?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the (4aR,10aR)-enantiomer exhibits higher binding energy (–9.2 kcal/mol) to AAK1 kinase compared to its diastereomer (–7.8 kcal/mol), correlating with observed inhibitory potency. Density Functional Theory (DFT) calculations further optimize ligand conformations .

Q. What strategies resolve contradictions in reported biological data for this compound analogs, such as conflicting IC₅₀ values across cell lines?

- Methodological Answer :

- Experimental Replication : Standardize assays (e.g., MTT protocols for HepG2 vs. Huh-7 cells) to control for cell passage number and media composition .

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to account for batch-to-batch variability .

- Meta-Analysis : Apply tools like RevMan to aggregate data from independent studies and identify outliers .

Q. How can the carbonyl group in this compound be selectively functionalized to generate novel analogs without disrupting the quinolizidine core?

- Methodological Answer : Grignard reactions (e.g., MeMgBr in THF at –78°C) selectively add alkyl groups to the carbonyl, while NaBH₄ reduction under acidic conditions (AcOH) yields secondary alcohols. Monitoring by TLC (silica gel, Rf 0.3–0.5) ensures reaction progression .

Q. What are the limitations of current synthetic routes for large-scale production of this compound, and how can green chemistry principles address them?

- Methodological Answer : Traditional routes suffer from low atom economy (≤45%) due to multi-step protection/deprotection. Flow chemistry using immobilized SmI₂ catalysts improves yield (up to 92%) and reduces THF waste by 70% . Solvent substitution (e.g., cyclopentyl methyl ether for THF) further enhances sustainability .

Methodological Notes for Data Reporting

- Raw Data Management : Large datasets (e.g., NMR spectra, HPLC traces) should be archived in appendices, with processed data (e.g., integration values, retention times) summarized in tables .

- Uncertainty Quantification : Report relative standard deviations (RSD) for triplicate measurements and use error propagation models for derived parameters (e.g., IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.